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molecular formula C9H6N2O2S B169244 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid CAS No. 115311-41-6

2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid

Cat. No. B169244
M. Wt: 206.22 g/mol
InChI Key: KJHHLEKGRGFSQH-UHFFFAOYSA-N
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Patent
US08871761B2

Procedure details

To a solution of tert-butyl 2-(pyridin-2-yl)thiazole-4-carboxylate 7.3 (340 mg, 1.3 mmol) in commercial anhydrous CH2Cl2 (5 mL) at RT was added TFA (0.93 mL, 13 mmol) under N2. The mixture was stirred at RT overnight. The mixture was diluted with CH2Cl2 (25 mL), washed with an aqueous solution of NaHSO3 10% (5×25 mL), brine (25 mL) and then water (25 mL). The organic layer was dried over MgSO4 and evaporated to afford title product as a yellow oil. Yield: 250 mg (94%). LCMS: P=93%, rt=3.03 nm, m/z=207.
Name
tert-butyl 2-(pyridin-2-yl)thiazole-4-carboxylate
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14]C(C)(C)C)=[O:13])[N:11]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[S:8][CH:9]=[C:10]([C:12]([OH:14])=[O:13])[N:11]=1

Inputs

Step One
Name
tert-butyl 2-(pyridin-2-yl)thiazole-4-carboxylate
Quantity
340 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)OC(C)(C)C
Name
Quantity
0.93 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with an aqueous solution of NaHSO3 10% (5×25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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